Product packaging for (4-Phenoxypyridin-2-yl)(phenyl)methanol(Cat. No.:)

(4-Phenoxypyridin-2-yl)(phenyl)methanol

Cat. No.: B11789095
M. Wt: 277.3 g/mol
InChI Key: MYICWGGESNSPMS-UHFFFAOYSA-N
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Description

(4-Phenoxypyridin-2-yl)(phenyl)methanol is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It features a hybrid structure comprising pyridine, phenyl, and methanol functional groups, which is characteristic of compounds developed for targeted biological activity. In particular, its phenoxypyridine core is a recognized scaffold in the design of bioactive molecules. For instance, structurally related phenoxypyridine derivatives have been developed as herbicide safeners, with one study demonstrating that a specific thiazole phenoxypyridine compound could protect maize from residual injury caused by the PPO-inhibitor fomesafen by competing with the herbicide for the target enzyme binding site . Furthermore, the phenoxypyridine motif is explored in pharmaceutical research, appearing in compounds investigated for their inhibitory activity against enzymes like Bruton's Tyrosine Kinase (BTK) . The primary alcohol group attached to the structure offers a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or ether derivatives for structure-activity relationship (SAR) studies or to generate compound libraries. This reagent is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO2 B11789095 (4-Phenoxypyridin-2-yl)(phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

(4-phenoxypyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C18H15NO2/c20-18(14-7-3-1-4-8-14)17-13-16(11-12-19-17)21-15-9-5-2-6-10-15/h1-13,18,20H

InChI Key

MYICWGGESNSPMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC(=C2)OC3=CC=CC=C3)O

Origin of Product

United States

Synthetic Methodologies for 4 Phenoxypyridin 2 Yl Phenyl Methanol and Structural Analogues

Retrosynthetic Analysis of the (4-Phenoxypyridin-2-yl)(phenyl)methanol Core

Pathway A: Disconnection of the Methanol (B129727) Moiety

This approach focuses on the late-stage formation of the secondary alcohol. The primary disconnection is at the C-H bond of the alcohol, which points to a precursor ketone, (4-phenoxypyridin-2-yl)(phenyl)methanone. This simplifies the synthesis to the reduction of a carbonyl group. A further C-C disconnection of the ketone precursor suggests two potential synthons: a 4-phenoxypyridine (B1584201) acyl cation equivalent and a phenyl anion equivalent, or vice versa. This leads to practical starting materials such as a 4-phenoxypyridine-2-carbonyl chloride and benzene (B151609) (via Friedel-Crafts acylation) or a 4-phenoxypyridine-2-carbonitrile (B6523035) and a phenyl organometallic reagent.

Pathway B: Disconnection of the Diaryl Ether Bond

Alternatively, the C-O ether bond of the phenoxy group can be disconnected first. This strategy prioritizes the construction of the diaryl ether linkage. The disconnection reveals phenol (B47542) and a (4-halopyridin-2-yl)(phenyl)methanol synthon. This approach requires the synthesis of the functionalized halopyridine methanol first, followed by a cross-coupling reaction to install the phenoxy group. The synthesis of the (4-halopyridin-2-yl)(phenyl)methanol intermediate would itself proceed via reduction of the corresponding (4-halopyridin-2-yl)(phenyl)methanone or by addition of a phenyl Grignard reagent to a 4-halopyridine-2-carbaldehyde.

Each of these retrosynthetic pathways offers distinct advantages and challenges related to substrate availability, functional group tolerance, and reaction efficiency.

Direct Synthesis Strategies for the Methanol Moiety

The formation of the central methanol group is a critical step, which can be achieved through established and reliable organic transformations, primarily the reduction of a corresponding ketone or the addition of an organometallic reagent to an aldehyde.

The reduction of the ketone precursor, (4-phenoxypyridin-2-yl)(phenyl)methanone, to the target secondary alcohol is a common and efficient method. This transformation falls under the general class of carbonyl reductions. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. libretexts.org

Sodium Borohydride (NaBH₄) is a mild reducing agent, typically used in protic solvents like methanol or ethanol. It selectively reduces aldehydes and ketones without affecting other functional groups like esters or nitro groups.

Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent, capable of reducing ketones as well as esters, carboxylic acids, and amides. wikipedia.org It is typically used in aprotic ether solvents like THF or diethyl ether, with a separate aqueous workup step to hydrolyze the resulting aluminum alkoxide salt. libretexts.org

Catalytic hydrogenation is another effective method for the reduction of pyridyl ketones. researchgate.net For instance, the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives can yield the corresponding alcohol with high enantioselectivity using metal complexes of Ru, Rh, Ir, or Pd as catalysts. google.com

Precursor TypeReducing Agent/CatalystSolventConditionsYieldReference
(4-(4-chlorophenoxy)phenyl)methanalLiAlH₄THF0°C to RT, 4hNot specified chemicalbook.com
Phenyl(pyridin-2-yl)methanone[Ir(COD)Cl]₂ / Chiral Ligand, H₂Methanol40°C, 3.0 MPa H₂, 12h90% google.com
Phenyl(pyridin-2-yl)methanone[Ir(COD)Cl]₂ / Chiral Ligand, H₂Methanol40°C, 5.0 MPa H₂, 8h97% google.com
2-Pyridyl KetonesCobalt-catalyst, FormateNot specifiedChelation-activated reductionNot specified researchgate.net

An alternative route to the methanol moiety involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. To synthesize this compound, this would involve the reaction of a phenyl organometallic reagent, such as phenylmagnesium bromide (PhMgBr) or phenyllithium (B1222949) (PhLi), with 4-phenoxypyridine-2-carbaldehyde.

This reaction proceeds via the nucleophilic attack of the phenyl anion equivalent on the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting alkoxide during aqueous workup yields the desired secondary alcohol. This method is highly effective for forming carbon-carbon bonds. The general procedure involves dissolving the aldehyde in a dry aprotic solvent like THF, followed by the addition of the Grignard reagent. mdpi.com The reaction is often rapid, even at room temperature. mdpi.com

Aldehyde SubstrateGrignard ReagentSolventConditionsProduct TypeYieldReference
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehydePhMgBrDCMRT, 10 minSecondary Alcohol81% mdpi.com
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehydeMeMgClTHFRT, 10 minSecondary Alcohol70% mdpi.com
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehydeEtMgBrTHFRT, 10 minSecondary Alcohol90% mdpi.com
2-CyanobenzonitrileVarious Grignard ReagentsNot specified0°C to 40°CKetone16-68% nih.gov

Construction of the Phenoxypyridine Scaffold

The formation of the diaryl ether bond is a key step in synthesizing the 4-phenoxypyridine core structure. The two most prominent methods for this transformation are copper-catalyzed Ullmann-type cross-coupling reactions and nucleophilic aromatic substitution.

The Ullmann condensation is a classic method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the (4-phenoxypyridin-2-yl) core, this would typically involve the reaction of a 4-halopyridine derivative with phenol in the presence of a copper catalyst and a base.

Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods often employ soluble copper(I) catalysts, various ligands (such as diamines or phenanthrolines), and a range of bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents. wikipedia.orgmdpi.com These developments have expanded the reaction's scope and utility, making it a viable strategy for constructing the phenoxypyridine scaffold under more manageable conditions. mdpi.com

Aryl HalideNucleophileCatalyst SystemBaseSolventConditionsReference
Aryl BromidesSubstituted PhenolsCuO Nanoparticles on GrapheneCs₂CO₃Acetonitrile50-60°C mdpi.com
4-ChloronitrobenzenePhenolCopperKOHNot specifiedHigh Temp wikipedia.org
Aryl IodidesPhenolsCuI / 1,1,1-Tris(hydroxymethyl)ethaneK₃PO₄TolueneNot specified organic-chemistry.org
Aryl HalidesAnilinesCuI / PhenanthrolineKOHNot specifiedHigh Temp wikipedia.org

Nucleophilic aromatic substitution (SₙAr) provides a powerful, often metal-free, alternative for constructing the phenoxypyridine scaffold. The pyridine (B92270) ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the ring nitrogen). youtube.com This intrinsic reactivity allows a leaving group, such as a halogen (F, Cl, Br), at the 4-position to be displaced by a nucleophile like phenoxide.

The reaction typically involves treating a 4-halopyridine with phenol in the presence of a strong base (e.g., NaOH, KOH, NaH). The base deprotonates the phenol to generate the more nucleophilic phenoxide anion, which then attacks the C-4 position of the pyridine ring. This addition disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity is restored upon the expulsion of the halide leaving group, yielding the final 4-phenoxypyridine product. The reactivity of the halopyridine often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. nih.gov

SubstrateNucleophileBase/ConditionsSolventKey FeatureReference
2-FluoropyridineNaOEtNot specifiedEtOH320 times faster than 2-chloropyridine nih.gov
2-ChloropyridineAminesHeatNot specifiedCommon for introducing N-substituents youtube.com
2- or 4-HalopyridinesVarious NucleophilesMild conditions for 2-fluoroheteroarenesNot specifiedApplicable for late-stage functionalization nih.gov
Halo-pyridinesAmine NucleophilesKF/water systemWaterTransition-metal-free amination researchgate.net

Palladium-Catalyzed Arylation and Related Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly relevant for the synthesis of the target molecule's core structure. frontiersin.org These reactions are fundamental in the pharmaceutical, fine chemical, and agrochemical industries. frontiersin.org The construction of the this compound framework can be envisioned through several palladium-catalyzed pathways, primarily involving the arylation of a pyridine scaffold.

One primary approach is the direct C-H arylation of a pre-formed 4-phenoxypyridine substrate. Significant progress has been made in the direct arylation of simple arenes and heterocycles, which offers an atom-economical alternative to traditional cross-coupling reactions requiring pre-functionalized starting materials. rsc.org The functionalization of pyridine rings via C-H activation can be achieved using various transition metals, with palladium being a prominent catalyst. beilstein-journals.orgnih.gov For instance, a palladium-catalyzed C-H arylation could directly couple a phenyl group at the 2-position of the 4-phenoxypyridine ring. The resulting 2-phenyl-4-phenoxypyridine could then be functionalized at the methylene (B1212753) bridge and subsequently reduced to the target methanol. Alternatively, direct C-H functionalization of a 4-phenoxypicoline derivative could install the phenyl group.

More conventional cross-coupling reactions like the Suzuki-Miyaura, Hiyama, and Heck-Mizoroki reactions also represent viable synthetic routes. frontiersin.orgscispace.com A general strategy would involve the coupling of a 2-halo-4-phenoxypyridine with phenylboronic acid (Suzuki reaction) or a phenyl organosilane (Hiyama reaction) to form the C-C bond between the pyridine and phenyl rings. The direct arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids under palladium catalysis has been demonstrated, showcasing a related approach for C3-arylation. rsc.org Intramolecular palladium-catalyzed C-H arylation has also been successfully used to synthesize fused pyridine derivatives, demonstrating the catalyst's utility in complex heterocycle formation. beilstein-journals.orgnih.govnih.gov

The table below summarizes various palladium-catalyzed cross-coupling reactions that are applicable for the synthesis of biaryl structures fundamental to the target molecule.

Reaction Type Aryl Source 1 Aryl Source 2 Typical Catalyst System Key Advantage
Suzuki-Miyaura Aryl Halide/TriflateArylboronic Acid/EsterPd(0) complex (e.g., Pd(PPh₃)₄), BaseBroad substrate scope, mild conditions
Hiyama Aryl Halide/TriflateAryl OrganosilanePd(0) or Pd(II) complex, Fluoride sourceAlternative to boron-based reagents
Heck-Mizoroki Aryl Halide/TriflateAlkenePd(0) or Pd(II) complex, BaseForms C(sp²)-C(sp²) bonds with alkenes
Direct C-H Arylation Arene/HeterocycleAryl Halide/TriflatePd(II) complex (e.g., Pd(OAc)₂), LigandHigh atom economy, avoids pre-functionalization

Stereoselective Synthesis of this compound Enantiomers

Since the central carbon atom of this compound is a stereocenter, the molecule exists as a pair of enantiomers. In pharmaceutical applications, it is often crucial to isolate a single enantiomer, as different enantiomers can exhibit vastly different biological activities. researchgate.net Asymmetric synthesis and resolution techniques are employed to achieve this.

Asymmetric synthesis aims to create the desired enantiomer directly. This can be achieved by using chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for potential reuse. Common auxiliaries include oxazolidinones (popularized by David Evans), pseudoephedrine, and camphorsultam. researchgate.netwikipedia.org For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor, such as 4-phenoxypyridine-2-carboxylic acid. Subsequent diastereoselective addition of a phenyl organometallic reagent to the carbonyl group, followed by removal of the auxiliary, would yield the enantiomerically enriched alcohol.

Alternatively, chiral catalysts can be used to induce enantioselectivity. This approach is often more efficient as a small amount of the chiral catalyst can generate a large quantity of the chiral product. For instance, the enantioselective addition of dialkylzinc reagents to aldehydes can be catalyzed by chiral amino alcohols. acs.org A key step in synthesizing the target molecule could be the asymmetric reduction of a precursor ketone, (4-phenoxypyridin-2-yl)(phenyl)ketone. This reduction can be achieved with high enantioselectivity using catalysts like Noyori's ruthenium-chiral diamine complexes or through transfer hydrogenation with chiral catalysts. Recently, an electrochemical method for the asymmetric allylic 4-pyridinylation using a chiral diphosphine palladium complex has been developed, highlighting the potential for transition metal catalysis to control stereochemistry in pyridine functionalization. nih.gov

When a racemic mixture of the target alcohol is synthesized, enzymatic kinetic resolution provides a powerful method for separating the enantiomers. This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity in their reactions. nih.gov In a typical resolution process, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.govnih.gov

For the resolution of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B, often immobilized as Novozyme 435) or lipases from Pseudomonas species could be employed. nih.govnih.gov The reaction is typically carried out in a non-polar organic solvent with an acyl donor like vinyl acetate. The enzyme acetylates one enantiomer (e.g., the (R)-enantiomer) to form an ester, while the (S)-enantiomer remains as the alcohol. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques. This method is widely used due to the mild reaction conditions and the high enantiomeric excesses (ee) that can be achieved. nih.gov Lipases have been successfully used to resolve a variety of secondary alcohols, including those with aromatic and heterocyclic moieties. researchgate.netmdpi.comresearchgate.net

The table below provides examples of enzymes used in the kinetic resolution of racemic alcohols.

Enzyme Source Organism Typical Substrates Common Acyl Donor
Lipase B (CAL-B) Candida antarcticaSecondary Alcohols, AminesVinyl Acetate
Lipase Pseudomonas fluorescensSecondary Alcohols, EstersIsopropenyl Acetate
Lipase Candida rugosaPropanol Derivatives, EstersVinyl Propionate
Porcine Pancreas Lipase (PPL) Porcine PancreasPrimary & Secondary AlcoholsAcetic Anhydride

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemistry necessitates the development of synthetic routes that are environmentally benign. nih.gov This involves using safer solvents, developing more efficient and recyclable catalysts, and minimizing waste. citedrive.comresearchgate.net

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. frontiersin.orgnih.gov Water is an ideal green solvent due to its non-toxicity and low cost, although the poor solubility of many organic substrates can be a challenge. nih.gov

Deep Eutectic Solvents (DESs) have emerged as promising green reaction media for various chemical transformations, including palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net DESs are mixtures of two or more components that form a eutectic with a melting point much lower than the individual components. nih.gov They are often biodegradable, non-flammable, have negligible vapor pressure, and can be derived from naturally occurring substances like choline (B1196258) chloride, urea, and glycerol. nih.gov The compatibility of palladium catalysts with DESs has been demonstrated for Suzuki, Hiyama, Heck, and Sonogashira couplings, proving their potential as a sustainable alternative to traditional solvents. frontiersin.orgscispace.comnih.gov The hydrogen-bonding capacity of some catalyst ligands can enhance their compatibility and performance in DES media. scispace.com

Solvent Type Examples Advantages Challenges
Traditional VOCs Toluene, Dioxane, DMFGood solubility for organic reagentsToxicity, flammability, environmental persistence
Water H₂ONon-toxic, inexpensive, non-flammablePoor solubility of non-polar substrates, difficult product separation
Deep Eutectic Solvents (DESs) Choline Chloride:Urea (1:2), Choline Chloride:Glycerol (1:2)Low toxicity, biodegradable, negligible vapor pressure, tunable propertiesHigher viscosity, potential substrate solubility issues, product extraction
Other Green Solvents γ-Valerolactone, GlycerolBio-renewable, low toxicityMay require higher temperatures, compatibility issues

Improving catalyst efficiency and enabling its recovery and reuse are central tenets of green chemistry. High catalyst turnover numbers (TON) reduce the amount of precious metal required and minimize contamination of the final product. The development of highly active catalyst systems, such as those based on mesoionic carbene ligands or bipyridine palladium complexes, allows for reactions to proceed at low catalyst loadings and even at room temperature. frontiersin.orgscispace.comnih.gov

Catalyst recyclability is often addressed by using heterogeneous catalysts or by immobilizing homogeneous catalysts on a solid support. Metal-Organic Frameworks (MOFs), for example, can act as heterogeneous catalysts that are easily separated from the reaction mixture and reused. wikipedia.org In the context of green solvents like DESs, the catalyst can sometimes be retained in the DES phase after the organic product has been extracted, allowing the solvent and catalyst to be recycled together. scispace.com The development of efficient and sustainable catalytic systems for the synthesis and functionalization of pyridine derivatives is a significant and ongoing challenge in green chemistry. nih.govresearchgate.net

Microwave and Ultrasound-Assisted Synthesis

The application of alternative energy sources like microwaves (MW) and ultrasound (US) has revolutionized organic synthesis by offering significant advantages over conventional heating methods. mdpi.com These techniques are particularly valuable for the synthesis of heterocyclic compounds, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions through efficient and uniform heating of the reaction mixture via dielectric loss. nih.gov Unlike conventional heating, which relies on slow thermal conduction, microwaves provide rapid and localized energy input directly to polar molecules. This can lead to thermal and specific non-thermal effects that enhance reaction rates. organic-chemistry.org

In the context of synthesizing this compound, the key reaction step is typically the nucleophilic addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide or phenyllithium) to a 4-phenoxypyridine-2-carbaldehyde precursor. Microwave-assisted synthesis can be highly effective for such transformations. The rapid heating can shorten reaction times from hours to mere minutes, minimizing the decomposition of sensitive reagents and intermediates and reducing the formation of side products. nih.govorganic-chemistry.org For instance, various pyridine syntheses that traditionally require high temperatures and long durations have been completed in 10-20 minutes with superior yields under microwave conditions. organic-chemistry.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. tandfonline.commdpi.com This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant enhancement in mass transfer. mdpi.com

For the synthesis of this compound, sonication can be applied to accelerate the nucleophilic addition step. The mechanical effects of cavitation can be particularly useful in heterogeneous reactions, for example, by continuously cleaning and activating the surface of magnesium metal during the in situ formation of a Grignard reagent. This enhanced mass transport and surface activation can lead to higher yields and shorter reaction times, often under milder conditions (e.g., at room temperature) than conventional methods. tandfonline.com The use of ultrasound is considered a green chemistry approach due to its energy efficiency and ability to promote reactions with less hazardous reagents or solvents. tandfonline.com

The following table provides an illustrative comparison of hypothetical outcomes for the synthesis of this compound via different methods, based on general findings for analogous heterocyclic syntheses. nih.govorganic-chemistry.org

Table 1: Illustrative Comparison of Synthetic Methods

Parameter Conventional Heating Microwave-Assisted Ultrasound-Assisted
Reaction Time 4–12 hours 5–20 minutes 30–90 minutes
Typical Temperature 60–100 °C (Reflux) 80–150 °C 25–50 °C
Energy Input Conductive Heating Dielectric Heating Acoustic Cavitation
Plausible Yield 60–75% 85–95% 80–90%

| Key Advantages | Well-established | Drastic time reduction, high yields | Mild conditions, energy efficient, good for heterogeneous systems |

Scalability and Process Optimization for this compound Synthesis

Scaling the synthesis of a fine chemical from the laboratory bench to pilot or industrial scale presents significant challenges that must be addressed through careful process optimization. The inherent electronic properties of the pyridine core can make its functionalization complex, and reactions that are straightforward on a gram scale may become problematic at a kilogram scale. researchgate.net The primary goals of optimization are to maximize yield and purity while ensuring operational safety, cost-effectiveness, and environmental sustainability.

The synthesis of this compound via a nucleophilic addition route involves highly reactive organometallic species and is typically exothermic. Key parameters requiring rigorous optimization for safe and efficient scale-up include:

Reagent Stoichiometry: While laboratory syntheses may use a large excess of a reagent to drive a reaction to completion, this is often economically and environmentally unsustainable at scale. Optimization involves determining the minimal excess of the phenyl organometallic reagent needed to achieve full conversion of the 4-phenoxypyridine-2-carbaldehyde without generating excessive impurities or waste streams.

Temperature Control: The nucleophilic addition to the aldehyde is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate temperature control can lead to runaway reactions, increased formation of byproducts, and decomposition of the product. Process optimization requires defining strict temperature limits and employing efficient reactor cooling systems.

Solvent Selection: The choice of solvent is critical for reaction performance, safety, and environmental impact. Ethereal solvents like THF or 2-MeTHF are common for Grignard reactions. On a larger scale, factors such as boiling point, flash point, toxicity, and cost become paramount. The solvent must effectively solubilize all reagents and intermediates to ensure a homogenous reaction.

Reagent Addition Rate and Mixing: The rate at which the nucleophile is added to the aldehyde must be carefully controlled to manage the rate of heat generation. This is coupled with the efficiency of mixing; poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and reduced yield. The impeller design and agitation speed are critical parameters to optimize for large reactors.

Work-up and Purification: Quenching the reaction (e.g., with aqueous ammonium (B1175870) chloride), separating the organic and aqueous phases, and purifying the final product can be cumbersome at scale. Optimization aims to streamline these processes by, for example, minimizing emulsion formation during extraction and selecting a crystallization solvent that provides high recovery of the pure product, avoiding the need for costly and time-consuming chromatography.

The following table summarizes the key parameters and objectives for the process optimization and scale-up of this compound synthesis.

Table 2: Key Parameters for Process Optimization and Scale-Up

Parameter Objective of Optimization Potential Impact of Poor Control
Stoichiometry Maximize conversion, minimize waste and cost. Incomplete reaction, difficult purification, high cost.
Temperature Ensure reaction control, maximize selectivity, prevent degradation. Runaway reaction, formation of impurities, low yield.
Solvent Improve kinetics and safety, simplify work-up, reduce cost. Poor solubility, side reactions, safety hazards.
Addition Rate Control reaction exotherm, maintain optimal concentration profile. Temperature spikes, byproduct formation.
Mixing/Agitation Ensure homogeneity, improve heat and mass transfer. Localized overheating, inconsistent product quality.

| Purification | Maximize recovery of high-purity product, minimize solvent use. | Low final yield, product contamination, high cost. |

Chemical Reactivity and Mechanistic Investigations of 4 Phenoxypyridin 2 Yl Phenyl Methanol

Reactivity of the Pyridyl Nitrogen Center

The nitrogen atom in the pyridine (B92270) ring of (4-Phenoxypyridin-2-yl)(phenyl)methanol is expected to be a primary site of reactivity due to its basicity and nucleophilicity, stemming from the lone pair of electrons on the nitrogen.

Coordination Chemistry with Metal Ions

Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. The nitrogen atom of the pyridyl ring in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate covalent bond. The steric hindrance from the adjacent phenylmethanol group and the phenoxy group at the 4-position could influence the coordination geometry and the stability of the resulting metal complexes. The electronic effect of the electron-withdrawing phenoxy group might slightly reduce the basicity of the pyridyl nitrogen compared to unsubstituted pyridine.

Hypothetical Coordination Complexes

Metal Ion (M) Potential Coordination Geometry Potential Ligand Binding Mode
Cu(II) Tetrahedral or Square Planar Monodentate (N-coordination)
Zn(II) Tetrahedral Monodentate (N-coordination)
Pd(II) Square Planar Monodentate (N-coordination)

N-Alkylation and Quaternization Reactions

The nucleophilic pyridyl nitrogen is susceptible to reactions with alkylating agents, leading to the formation of pyridinium (B92312) salts. This process, known as N-alkylation or quaternization, would result in a positive charge on the nitrogen atom. The reaction rate and yield would depend on the nature of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) and the reaction conditions (solvent, temperature). The phenoxy and phenylmethanol substituents would likely exert electronic and steric effects on the reaction.

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol group is another key reactive site in this compound, capable of undergoing oxidation, etherification, esterification, and dehydration reactions.

Oxidation Reactions to Ketones

The secondary alcohol can be oxidized to the corresponding ketone, (4-phenoxypyridin-2-yl)(phenyl)methanone. A variety of oxidizing agents could theoretically be employed for this transformation. The choice of reagent would be critical to avoid over-oxidation or side reactions involving the pyridine or phenoxy groups.

Potential Oxidizing Agents and Expected Products

Oxidizing Agent Expected Product Potential Byproducts/Side Reactions
Pyridinium chlorochromate (PCC) (4-phenoxypyridin-2-yl)(phenyl)methanone Minimal
Manganese dioxide (MnO₂) (4-phenoxypyridin-2-yl)(phenyl)methanone Effective for benzylic alcohols

Etherification and Esterification Reactions

The hydroxyl group of the secondary alcohol can participate in etherification and esterification reactions. Etherification, such as the Williamson ether synthesis, would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Esterification could be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride), typically in the presence of an acid or base catalyst.

Dehydration Pathways

Under acidic conditions and/or heat, the secondary alcohol could undergo dehydration to form an alkene. The regioselectivity of this elimination reaction would be influenced by the stability of the resulting double bond. Given the structure, the formation of a double bond conjugated with both the pyridine and phenyl rings would be the anticipated outcome, leading to the formation of 4-phenoxy-2-(phenylmethylene)pyridine.

Electrophilic and Nucleophilic Substitution on the Aromatic Rings

The substitution patterns on the aromatic rings of this compound are governed by the electronic properties of the pyridine and phenoxy moieties.

Substituent Directing Effects of Pyridine and Phenoxy Moieties

The pyridine ring, being an electron-deficient system, is generally deactivated towards electrophilic aromatic substitution. Any electrophilic attack is predicted to occur at the 3- and 5-positions, which are meta to the nitrogen atom and less deactivated. The formation of a pyridine N-oxide can, however, activate the ring towards electrophilic substitution, particularly at the 4-position.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, especially at the 2- and 6-positions, due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (a Meisenheimer-like complex). stackexchange.com

The phenoxy group, with its oxygen atom, is an ortho-, para-directing activator for electrophilic substitution on the phenyl ring attached to it. The ether linkage can also be a site for nucleophilic attack under harsh conditions, leading to cleavage of the C-O bond.

The phenyl group attached to the carbinol carbon is susceptible to standard electrophilic aromatic substitution reactions, with the directing influence of the (4-phenoxypyridin-2-yl)(hydroxy)methyl substituent being weakly activating and ortho-, para-directing.

A summary of the directing effects is presented in the table below.

Ring SystemSubstituent EffectPredicted Position of Electrophilic AttackPredicted Position of Nucleophilic Attack
PyridineDeactivating, meta-directing3, 52, 6
Phenoxy (Phenyl)Activating, ortho-, para-directingortho, para to the oxygenNot favored
Phenyl (Carbinol)Weakly activating, ortho-, para-directingortho, para to the carbinol groupNot favored

Functionalization at Unsubstituted Positions

Based on the directing effects, selective functionalization of the molecule can be achieved. For instance, nitration or halogenation would be expected to occur at the 3- or 5-position of the pyridine ring under forcing conditions. To achieve substitution at the 4-position of the pyridine ring, formation of the N-oxide followed by reaction with an electrophile and subsequent reduction would be a viable strategy. quimicaorganica.org

Nucleophilic substitution, for example with alkoxides or amines, would preferentially occur at the 6-position of the pyridine ring, as the 2-position is sterically hindered by the phenyl(hydroxy)methyl group.

Electrophilic substitution on the phenoxy ring would yield ortho- and para-substituted products. For example, bromination would likely yield a mixture of 2'-bromo and 4'-bromo derivatives (numbering primed for the phenoxy ring).

Mechanistic Studies of Reactions Involving this compound

Mechanistic investigations into the reactions of this molecule would likely focus on understanding the role of intermediates and the factors controlling reaction rates.

Investigation of Reaction Intermediates

The oxidation of the secondary alcohol to the corresponding ketone, (4-phenoxypyridin-2-yl)(phenyl)methanone, is a key reaction. Depending on the oxidant used, the mechanism could involve various intermediates. For example, with a chromium-based oxidant, a chromate (B82759) ester intermediate would be formed. With Swern oxidation, an alkoxysulfonium ylide is the key intermediate.

In nucleophilic substitution reactions on the pyridine ring, the formation of a negatively charged intermediate (Meisenheimer complex) is a critical step. stackexchange.com Spectroscopic techniques such as NMR and trapping experiments could be employed to detect or infer the presence of such intermediates.

Elucidation of Rate-Determining Steps

For many reactions involving this molecule, the initial step is likely to be rate-determining. In electrophilic substitution on the pyridine ring, the formation of the sigma complex (arenium ion) is the slow step due to the high energy barrier of disrupting the aromaticity of the electron-deficient ring.

In nucleophilic substitution on the pyridine ring, the initial attack of the nucleophile to form the anionic intermediate is typically the rate-determining step. stackexchange.com Kinetic studies, including the determination of reaction orders and activation parameters, would provide insight into the rate-determining step.

A hypothetical reaction coordinate diagram for the nucleophilic aromatic substitution on the pyridine ring is depicted below.

Reaction StageDescriptionRelative Energy Level
Reactants This compound + NucleophileLow
Transition State 1 (TS1) Formation of the C-Nucleophile bond and partial disruption of aromaticity.High (Activation Energy)
Intermediate (Meisenheimer Complex) A resonance-stabilized anionic intermediate with the negative charge delocalized onto the nitrogen atom.Intermediate
Transition State 2 (TS2) Cleavage of the C-Leaving Group bond and restoration of aromaticity.High
Products Substituted this compound + Leaving GroupLow

Computational Validation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to validate proposed reaction pathways and understand the reactivity of this compound. mdpi.comrsc.org

Calculations can be used to:

Determine the electron density distribution: This can confirm the predicted sites of electrophilic and nucleophilic attack.

Model reaction intermediates: The geometries and energies of proposed intermediates, such as the Meisenheimer complex in nucleophilic substitution, can be calculated to assess their stability.

Calculate activation energies: By mapping the potential energy surface of a reaction, the activation barriers for different pathways can be determined, allowing for the prediction of the most likely mechanism and the rate-determining step. rsc.org

Predict spectroscopic properties: Calculated NMR shifts or vibrational frequencies of proposed intermediates can be compared with experimental data to support their existence.

For example, a computational study could compare the activation energies for electrophilic attack at the 3- and 5-positions of the pyridine ring versus the 2- and 4-positions, providing a quantitative basis for the observed regioselectivity. Similarly, the stabilizing effect of the nitrogen atom in the Meisenheimer intermediate during nucleophilic substitution can be quantified.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenoxypyridin 2 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments are the foundation of structural elucidation. A ¹H (proton) NMR spectrum would reveal the number of different types of protons, their electronic environment (chemical shift, δ), the number of neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration). For (4-Phenoxypyridin-2-yl)(phenyl)methanol, one would expect distinct signals for the protons on the pyridine (B92270) ring, the phenoxy group, the phenyl group, the methine proton (-CH(OH)-), and the hydroxyl proton (-OH).

A ¹³C NMR spectrum would show the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon signal indicates its functional group and electronic environment. For the target molecule, distinct signals would be expected for the carbons of the pyridine ring, the phenoxy group, the phenyl group, and the methine carbon.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is a representation of expected regions and is not based on experimental data.)

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Pyridine-H3~6.5 - 7.0~105 - 115
Pyridine-H5~6.8 - 7.2~110 - 120
Pyridine-H6~8.0 - 8.5~148 - 152
Phenyl-H (attached to CHOH)~7.2 - 7.5~125 - 145
Phenoxy-H~7.0 - 7.4~118 - 160
Methine-CH~5.8 - 6.2~70 - 80
Hydroxyl-OHVariable (depends on solvent/conc.)N/A

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, identifying which protons are adjacent to one another within the same spin system (e.g., within the phenyl ring or the pyridine ring).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, providing critical information to connect the different fragments of the molecule, such as linking the methine proton to the carbons of both the phenyl and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which is essential for determining the molecule's conformation and stereochemistry.

Should the compound be a crystalline solid, solid-state NMR (ssNMR) could be used to study its structure and dynamics in the solid phase. This technique is valuable for characterizing polymorphism (the existence of different crystal forms) and for studying the compound when it is adsorbed onto a surface, providing insights that are not accessible from solution-state NMR.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique "fingerprint" that can be used for identification. Specific absorption bands confirm the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, C-O stretches, C=N and C=C stretches of the aromatic rings, and C-H stretches.

Expected IR Absorption Bands (Note: This table is a representation of expected frequencies and is not based on experimental data.)

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Alcohol)3200 - 3600 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=C, C=N (Aromatic)1400 - 1600Ring Stretching
C-O (Ether)1200 - 1280Aryl-O Stretch
C-O (Alcohol)1000 - 1200Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS) would determine the molecular weight of this compound with very high precision. This allows for the calculation of a unique elemental formula (e.g., C₁₈H₁₅NO₂ for the neutral molecule). The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule's weakest bonds upon ionization. Expected fragmentation could include the loss of a water molecule (H₂O) from the alcohol, cleavage of the bond between the methine carbon and the rings, or fragmentation of the ether linkage, providing further confirmation of the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. This process provides valuable information about the molecule's connectivity and can be used for unambiguous structural confirmation.

Despite a comprehensive search of scientific databases, no specific experimental tandem mass spectrometry (MS/MS) data for this compound has been found in published literature. Therefore, a detailed analysis of its fragmentation pattern, including a data table of precursor and product ions, cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic transitions. The wavelengths of maximum absorbance (λmax) are indicative of the extent of conjugation within the molecule. The presence of the pyridine, phenyl, and phenoxy chromophores in this compound suggests it would exhibit characteristic absorption bands in the UV region.

However, a thorough review of available scientific literature and spectral databases did not yield any specific experimental UV-Vis absorption spectra for this compound. Consequently, a data table detailing its maximum absorption wavelengths (λmax) and the corresponding electronic transitions cannot be presented.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

A search of crystallographic databases and the scientific literature revealed no published single-crystal X-ray diffraction data for this compound. As a result, it is not possible to provide a data table with its crystallographic parameters, such as crystal system, space group, unit cell dimensions, and key structural features. While crystallographic data for the related compound phenyl(pyridin-2-yl)methanol (B192787) exists, it lacks the phenoxy substituent at the 4-position of the pyridine ring and therefore cannot be used to accurately represent the crystal structure of the title compound.

Computational Chemistry and Theoretical Studies on 4 Phenoxypyridin 2 Yl Phenyl Methanol

Electronic Structure and Conformation Analysis using Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like (4-Phenoxypyridin-2-yl)(phenyl)methanol.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves the systematic exploration of the conformational landscape, which is primarily defined by the rotational degrees of freedom around several key single bonds. These include the C-O bond of the phenoxy group, the C-C bond connecting the pyridine (B92270) and methanol (B129727) moieties, and the C-C bond linking the phenyl group to the carbinol carbon.

The relative orientations of the phenoxy, pyridine, and phenyl rings give rise to various conformers. The optimization process, often performed using a functional like B3LYP with a basis set such as 6-311G(d,p), calculates the energy of these different arrangements to identify the global minimum and other low-energy conformers. The dihedral angles between the planes of the aromatic rings are critical parameters in defining these conformations. For the related compound, phenyl(pyridin-2-yl)methanol (B192787), crystallographic data reveals a dihedral angle of 71.42(10)° between the pyridine and phenyl rings, providing a valuable experimental reference for the likely conformations of the title compound. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the pyridine ring, which are areas of high electron density. The LUMO, on the other hand, is likely distributed over the pyridine and phenyl rings, particularly the regions that can best accommodate additional electron density. In studies of similar 6-arylated-pyridin-3-yl methanol derivatives, the HOMO-LUMO gap was calculated to be around 4.91 eV, suggesting a high degree of stability. researchgate.net

Orbital Energy (eV) Description
HOMO -6.5 Highest Occupied Molecular Orbital (Electron Donor)
LUMO -1.8 Lowest Unoccupied Molecular Orbital (Electron Acceptor)
Energy Gap 4.7 Indicates chemical stability and reactivity

Note: The energy values in the table are representative and based on typical DFT calculations for similar aromatic compounds.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map provides a guide to the molecule's reactive sites, particularly for electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. These are expected to be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. Regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atom of the hydroxyl group and potentially on some of the hydrogen atoms of the aromatic rings. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the initial steps of chemical reactions.

Reaction Mechanism Prediction and Energetic Profiles

DFT calculations are also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most favorable pathways, locate transition states, and calculate the energy barriers that govern the reaction rate.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Computations

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, connecting reactants and products. Locating the precise geometry and energy of a transition state is a critical step in understanding a reaction mechanism. Computational methods can search for these saddle points on the potential energy surface. Once a candidate for a transition state structure is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

To verify that a located transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC follows the path of steepest descent from the transition state downhill to the energy minima of the reactants on one side and the products on the other, thus confirming the entire reaction pathway.

Activation Energies and Kinetic Parameters

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. This value is a primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. DFT calculations provide a reliable means of estimating activation energies.

For a potential reaction of this compound, such as an esterification or oxidation of the hydroxyl group, DFT could be used to model the step-by-step mechanism. The energies of the reactants, intermediates, transition states, and products would be calculated to construct a complete energetic profile of the reaction. From these energies, the activation energy for each step can be determined, allowing for the identification of the rate-determining step. Furthermore, by applying transition state theory, it is possible to compute other important kinetic parameters, such as the rate constant, which provides a more quantitative understanding of the reaction's dynamics.

Reaction Step Species Relative Energy (kcal/mol)
Reactants Starting Material 0.0
Step 1: Nucleophilic Attack Transition State 1 +15.2
Intermediate 1 -5.8
Step 2: Proton Transfer Transition State 2 +10.5
Products Final Product -12.3

Note: The energy values in this table are hypothetical and serve to illustrate the type of data obtained from a DFT study of a reaction mechanism.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting the spectroscopic fingerprints of this compound. These predictions serve as a valuable tool for interpreting experimental spectra and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using Density Functional Theory (DFT) calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311+G(2d,p)). For this compound, these calculations can distinguish between the various aromatic protons and carbons in the phenyl, phenoxy, and pyridine rings, as well as the unique signals from the methanolic proton and carbon.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. These calculations, typically performed at the DFT level of theory, can predict the position and intensity of absorption bands. For a molecule like this compound, key vibrational modes include the O-H stretch of the alcohol group, the C-O-C asymmetric and symmetric stretches of the ether linkage, C=N and C=C stretching vibrations within the aromatic rings, and various C-H bending and stretching modes. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted spectrum would likely feature strong absorptions in the UV region, corresponding to π→π* and n→π* transitions localized on the aromatic systems (pyridine, phenyl, and phenoxy rings). The calculations can also provide information on the oscillator strength of these transitions, which relates to their intensity. The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to simulate spectral shifts in different environments.

Table 1: Predicted Spectroscopic Parameters for this compound The following table provides illustrative examples of the types of data obtained from theoretical calculations. Actual values depend on the specific computational methods used.

Spectroscopic TechniqueParameterPredicted Value/RangeAssignment
¹H NMR Chemical Shift (δ, ppm)7.0 - 8.6 ppmAromatic Protons (Pyridine, Phenyl, Phenoxy)
Chemical Shift (δ, ppm)~5.8 - 6.2 ppmMethanol C-H Proton
Chemical Shift (δ, ppm)Variable, ~4.0 - 5.5 ppmMethanol O-H Proton
¹³C NMR Chemical Shift (δ, ppm)115 - 165 ppmAromatic Carbons
Chemical Shift (δ, ppm)~70 - 75 ppmMethanol Carbon
IR Wavenumber (cm⁻¹)~3200 - 3500 cm⁻¹O-H Stretching
Wavenumber (cm⁻¹)~3000 - 3100 cm⁻¹Aromatic C-H Stretching
Wavenumber (cm⁻¹)~1580 - 1610 cm⁻¹Aromatic C=C and C=N Stretching
Wavenumber (cm⁻¹)~1230 - 1260 cm⁻¹Aryl-O Asymmetric Stretching
UV-Vis Wavelength (λmax)~220 - 280 nmπ→π* and n→π* Transitions

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of this compound, revealing its structural dynamics and interactions with its environment.

Intermolecular Interactions: MD simulations are exceptionally well-suited for studying how this compound interacts with solvent molecules or other solutes. By placing the molecule in a simulated box of solvent (e.g., water), one can directly observe the formation and dynamics of intermolecular bonds. The hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor, forming transient hydrogen bonds with water molecules. The extensive aromatic surfaces of the phenyl, phenoxy, and pyridine rings can participate in non-covalent interactions, such as π-π stacking with other aromatic molecules or hydrophobic interactions. Analyses like the radial distribution function (RDF) can quantify the structure of the solvent shell around specific parts of the molecule, providing a detailed picture of solvation and interaction patterns.

Table 2: Key Analyses from Molecular Dynamics Simulations

Analysis TechniqueInformation Obtained for this compound
Root-Mean-Square Deviation (RMSD) Quantifies the stability of the molecule's conformation over the simulation time.
Dihedral Angle Distribution Reveals the preferred rotational orientations of the phenyl, phenoxy, and hydroxyl groups relative to the pyridine core.
Radial Distribution Function (RDF) Describes the probability of finding solvent molecules at a given distance from specific atoms (e.g., the hydroxyl oxygen), detailing the local solvation structure.
Hydrogen Bond Analysis Calculates the number and average lifetime of hydrogen bonds formed between the molecule's hydroxyl group and the surrounding solvent.
Solvent Accessible Surface Area (SASA) Measures the exposure of different parts of the molecule to the solvent, indicating hydrophobic and hydrophilic regions.

Synthesis and Chemical Relevance of Derivatives and Analogues of 4 Phenoxypyridin 2 Yl Phenyl Methanol

Substitution Patterns on the Pyridine (B92270) Ring

Direct functionalization of the pyridine ring in the (4-phenoxypyridin-2-yl)(phenyl)methanol scaffold is a key strategy for modulating its electronic and steric properties. The electron-deficient nature of the pyridine ring influences its reactivity, making direct C-H functionalization challenging but achievable through modern synthetic methods. rsc.org

Research into pyridine functionalization has outlined several approaches:

Direct C-H Functionalization: This sustainable approach avoids the need for pre-functionalized precursors. rsc.org Methods for regioselective C-H trifluoromethylation, halogenation, nitration, and sulfanylation have been developed, often proceeding through a dearomatization-rearomatization process. researchgate.net

Directed Metalation: The nitrogen atom can direct ortho-lithiation, allowing for the introduction of substituents at the C3 and C5 positions.

Cross-Coupling Reactions: Halogenated pyridine precursors are commonly used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of aryl, alkyl, and alkynyl groups.

In the context of related structures, studies on 2-pyridinemethanol (B130429) derivatives have shown that substitutions on the pyridine ring significantly impact biological activity. nih.gov For instance, the introduction of small alkyl or halogen groups can fine-tune the molecule's interaction with biological targets. The synthesis of these derivatives often begins with appropriately substituted 2-picolines, which are oxidized to pyridine-2-carbaldehydes and then reacted with organometallic reagents. google.com

Table 1: Examples of Synthetic Strategies for Pyridine Ring Functionalization

Strategy Reagents/Conditions Position(s) Functionalized Reference(s)
C-H Arylation Pd catalyst, Aryl halide C3, C5 researchgate.net
C-H Halogenation Selectfluor, NCS, NBS, NIS C3, C5 researchgate.net
C-H Trifluoromethylation Togni's reagent C3, C5 researchgate.net

Variations on the Phenoxy Moiety (e.g., halogenation, alkylation)

Modifications to the phenoxy group offer another avenue for structural diversification. The synthesis of 4-phenoxypyridine (B1584201) derivatives can be achieved through methods like aryne chemistry, which allows for the coupling of pyridin-4-ones with in situ generated arynes from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. rsc.org This approach is versatile and accommodates a broad range of substituents on what will become the phenoxy ring.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenoxy ring is a common tactic in medicinal chemistry to alter properties such as lipophilicity, metabolic stability, and binding interactions. Halogenation of phenolic ethers can be achieved through electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or selectfluor. rsc.org The position of halogenation (ortho, meta, para) is directed by the ether oxygen and any other existing substituents. Studies on various 4-phenoxypyridine derivatives have shown that electron-withdrawing groups, particularly halogens, on the terminal phenyl rings can be beneficial for biological activity. rsc.org

Alkylation: Introducing alkyl groups to the phenoxy ring can modulate steric bulk and lipophilicity. This is typically accomplished by starting with an appropriately alkylated phenol (B47542) in the nucleophilic aromatic substitution reaction with a 4-halopyridine. Alternatively, Friedel-Crafts alkylation of the 4-phenoxypyridine core can be employed, though this may suffer from regioselectivity issues.

Table 2: Substituted Phenoxy Pyridine Derivatives and Synthetic Approaches

Substitution on Phenoxy Ring Synthetic Method Precursors Reference(s)
Methoxy, Trimethoxy Aryne Chemistry Substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, Pyridinone nih.gov
Chloro Nucleophilic Acyl Substitution Fenofibric chloride, Aminopyridine nih.gov

Modifications of the Phenyl Group of the Methanol (B129727) Unit

The phenyl group attached to the carbinol center is a prime site for modification to explore SAR. The most direct synthetic route to these analogues involves the addition of organometallic reagents to a 4-phenoxypyridine-2-carbaldehyde precursor.

Grignard Addition: The reaction of various substituted phenylmagnesium halides (Grignard reagents) with 4-phenoxypyridine-2-carbaldehyde provides a straightforward method to introduce a wide array of substituents onto the phenyl ring. This reaction allows for the synthesis of derivatives with electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, trifluoromethyl). The choice of Grignard reagent directly determines the final substitution pattern. While literature on the specific addition to 4-phenoxypyridine-2-carbaldehyde is sparse, the addition of Grignard reagents to other pyridinium (B92312) salts and related aldehydes is a well-established and highly effective transformation. rug.nlnih.govnih.gov

Asymmetric Synthesis: For producing enantiomerically pure alcohols, asymmetric synthesis is employed. This can be achieved through the asymmetric reduction of a precursor ketone, (4-phenoxypyridin-2-yl)(phenyl)methanone. A patented method describes the asymmetric hydrogenation of phenyl(pyridin-2-yl)ketone derivatives using a chiral catalyst formed from a metal complex (e.g., [Ir(COD)Cl]₂) and a chiral ligand, achieving high yields and excellent enantioselectivity (ee >99%). google.com This methodology is applicable to ketones bearing substituted phenyl rings, such as (4-chlorophenyl)(pyridin-2-yl)methanone.

Table 3: Synthesis of Phenyl-Substituted Methanol Derivatives

Phenyl Substitution Synthetic Method Key Reagents Reference(s)
Unsubstituted (S-enantiomer) Asymmetric Hydrogenation Phenyl(pyridin-2-yl)methanone, Chiral Ir catalyst, H₂ google.com
4-Chloro (S-enantiomer) Asymmetric Hydrogenation (4-Chlorophenyl)(pyridin-2-yl)methanone, Chiral Ir catalyst, H₂ google.com
General Alkyl/Aryl Grignard Addition 4-Phenoxypyridine-2-carbaldehyde, R-MgX researchgate.net

Construction of Fused Ring Systems Involving the Phenoxypyridine Scaffold

Building additional rings onto the phenoxypyridine scaffold creates rigid, polycyclic structures with distinct conformational properties and potential for novel biological interactions. Synthetic strategies typically involve the cyclization of a pre-functionalized phenoxypyridine derivative.

Common approaches for fusing heterocyclic rings onto a pyridine core include:

Annulation via Cyclocondensation: Reacting a pyridine derivative bearing functional groups at adjacent positions (e.g., an amino group and a carboxyl group) with a suitable bifunctional reagent can lead to the formation of a new fused ring.

Intramolecular Cyclization: A phenoxypyridine derivative with a reactive side chain can undergo intramolecular cyclization to form a fused ring. For example, visible-light-mediated desulfurative cyclization of 2-hydrazinopyridine (B147025) with isothiocyanates is used to synthesize 3-amino- nih.govrsc.orgnih.gov-triazolo[4,3-a]pyridine derivatives. acs.org This strategy could be adapted to a 4-phenoxypyridine backbone.

Cycloaddition Reactions: The pyridine ring itself can participate in cycloaddition reactions, although this is less common. More frequently, substituents on the pyridine ring are designed to undergo cycloadditions. For instance, thienopyridine derivatives have been synthesized via [3+2] and [2+2] cycloaddition reactions. researchgate.net

Examples of fused systems built on pyridine scaffolds include pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, furo[2,3-b]pyridines, and various other pyrido-fused heterocycles. ias.ac.innih.gov The synthesis of these complex systems often involves multi-step sequences, starting with a functionalized pyridine precursor. ias.ac.in

Heterocyclic Ring Replacements and Bioisosteric Analogues

Bioisosteric replacement is a powerful strategy in drug design to improve physicochemical properties, metabolic stability, and potency. This involves replacing a specific functional group or substructure with another that has similar steric and electronic properties.

Pyridine Ring Replacements: The pyridine ring can be replaced with other heterocyclic systems or saturated scaffolds. For example, 4-phenoxypyrimidine (B1625929) derivatives have been synthesized and evaluated as dual VEGFR-2/c-Met inhibitors, demonstrating that the pyrimidine (B1678525) core can effectively substitute the pyridine ring. rsc.org

Phenoxy Group Replacements: The phenoxy ether linkage can be substituted with other functionalities. For instance, replacing the oxygen atom with sulfur would yield a 4-(phenylthio)pyridine analogue. The synthesis of such compounds can be achieved by reacting 4-thiopyridone with an appropriate aryl halide.

Phenyl Group Replacements: The phenyl ring is frequently a target for bioisosteric replacement to "escape from flatland" and improve drug-like properties by increasing the fraction of sp³-hybridized carbons (Fsp³). Saturated bicyclic molecules are promising replacements for the para-substituted phenyl ring.

Table 4: Bioisosteric Replacements for the Phenyl Ring

Bioisostere Rationale Key Properties Reference(s)
Bicyclo[1.1.1]pentane (BCP) Linear, rigid scaffold mimicking para-substitution Increases Fsp³, improves solubility rug.nl
Bicyclo[2.2.2]octane (BCO) Rigid scaffold, larger than BCP Improves metabolic stability rug.nl
Bridged Piperidine (BP) Saturated heterocycle Enhances solubility and lipophilicity rug.nl

These replacements can lead to significant improvements in aqueous solubility and metabolic stability while maintaining or even enhancing biological activity. The synthesis of these analogues involves coupling the core (4-phenoxypyridin-2-yl)methanol unit with the desired bioisosteric building block, often through cross-coupling or nucleophilic substitution reactions.

Conclusion and Future Research Perspectives for 4 Phenoxypyridin 2 Yl Phenyl Methanol

Synthesis and Methodological Advancements Summary

Currently, there is a notable absence of dedicated, peer-reviewed synthetic procedures specifically for (4-Phenoxypyridin-2-yl)(phenyl)methanol in the scientific literature. However, established principles of organic synthesis allow for the postulation of several viable and efficient methodological approaches. These hypothetical routes are primarily centered around the formation of the central carbinol carbon-carbon bonds.

Two promising synthetic strategies can be envisaged:

Grignard Reaction: This classic organometallic reaction would likely involve the treatment of a suitable 4-phenoxypyridine-2-carbaldehyde derivative with phenylmagnesium bromide. The nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup, would yield the desired secondary alcohol. The primary challenge in this approach lies in the synthesis of the requisite aldehyde precursor, which itself may require a multi-step process.

Reduction of a Ketone Precursor: An alternative and equally viable route involves the reduction of (4-phenoxypyridin-2-yl)(phenyl)methanone. This ketone could be synthesized via a Friedel-Crafts acylation or a related cross-coupling reaction. Subsequent reduction of the ketone, using a variety of reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would furnish the target methanol (B129727) derivative. This method offers the advantage of potentially more accessible starting materials for the ketone synthesis.

Future methodological advancements in this area would hinge on the optimization of these proposed synthetic pathways. This would involve a systematic investigation of reaction conditions, catalysts, and solvent systems to maximize yield and purity. Furthermore, the development of a stereoselective synthesis to obtain enantiomerically pure forms of this compound would be a significant step forward, opening avenues for its application in asymmetric catalysis.

Insights from Reactivity and Mechanistic Studies

The reactivity of this compound is predicted to be dictated by its key functional groups: the secondary alcohol, the pyridine (B92270) ring, and the phenoxy and phenyl substituents. While specific mechanistic studies on this compound are not yet available, its reactivity can be inferred from the well-documented chemistry of analogous pyridylmethanols.

The secondary alcohol is the most reactive site, susceptible to oxidation . A range of oxidizing agents, from mild reagents like manganese dioxide (MnO₂) to stronger systems, could be employed to convert the alcohol to the corresponding ketone, (4-phenoxypyridin-2-yl)(phenyl)methanone. Mechanistic studies of such oxidations would likely reveal pathways analogous to those established for other secondary alcohols, potentially involving the formation of a chromate (B82759) ester in the case of chromium-based oxidants.

The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, making it amenable to N-alkylation or N-oxidation . The steric hindrance posed by the adjacent phenylmethanol group might influence the rate and feasibility of these reactions.

The aromatic rings (phenyl and the substituted pyridine) could potentially undergo electrophilic substitution , although the directing effects of the existing substituents would need to be carefully considered. The phenoxy group is an ortho-, para-director, while the orientation of substitution on the pyridine ring would be influenced by the interplay between the activating phenoxy group and the deactivating nature of the pyridine nitrogen.

Future mechanistic studies should aim to experimentally verify this predicted reactivity. Kinetic studies on the oxidation of the alcohol, for instance, could provide valuable insights into the electronic effects of the 4-phenoxypyridine (B1584201) moiety.

Potential for Novel Non-Biological Applications

While much of the research on phenoxypyridine derivatives has been in the context of medicinal chemistry, the unique structural features of this compound suggest a range of potential non-biological applications.

Coordination Chemistry and Catalysis: The presence of the pyridine nitrogen and the hydroxyl group makes this molecule a potentially versatile ligand for transition metal complexes. It can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and the oxygen atoms. The resulting metal complexes could exhibit interesting catalytic properties, for example, in oxidation or asymmetric synthesis. The bulky phenyl and phenoxy groups could create a specific chiral pocket around the metal center, influencing the stereochemical outcome of catalyzed reactions.

Supramolecular Chemistry and Materials Science: The aromatic rings offer the potential for π-π stacking interactions, which could be exploited in the design of self-assembling supramolecular structures. Such structures could find applications in the development of novel liquid crystals or organic light-emitting diodes (OLEDs). The polarity of the hydroxyl group and the pyridine nitrogen could also be utilized to direct the formation of hydrogen-bonded networks.

Photophysical Applications: The combination of the pyridine and phenyl rings, linked by a phenoxy ether, creates a conjugated system that may possess interesting photophysical properties. Investigation into its fluorescence and phosphorescence characteristics could reveal potential applications as a fluorescent sensor or as a component in photoactive materials.

Remaining Challenges and Future Research Opportunities in the Field

The primary challenge associated with this compound is the current lack of dedicated research on this specific molecule. This presents a significant opportunity for foundational research to be conducted.

Future research should be directed towards the following key areas:

Development of Optimized Synthetic Routes: A systematic study to establish a reliable and high-yielding synthesis of this compound and its precursors is a crucial first step.

Thorough Characterization: Comprehensive spectroscopic and crystallographic analysis of the compound is necessary to fully elucidate its structural and electronic properties.

Experimental Investigation of Reactivity: A detailed experimental study of the reactivity of the compound, including oxidation of the alcohol, reactions at the pyridine nitrogen, and electrophilic substitution on the aromatic rings, is needed to confirm the predicted chemical behavior.

Exploration of Coordination Chemistry: The synthesis and characterization of transition metal complexes with this compound as a ligand would be a fruitful area of research, with a focus on their catalytic and material properties.

Investigation of Photophysical Properties: A detailed study of the absorption and emission properties of the molecule could uncover its potential in materials science and sensor technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Phenoxypyridin-2-yl)(phenyl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves Grignard reagent addition to a ketone precursor. For example, (4-phenoxypyridin-2-yl)(phenyl)methanone can react with phenylmagnesium bromide in THF under reflux (70°C) to yield the target alcohol. Optimization includes controlling stoichiometry (e.g., 7:1 molar ratio of Grignard reagent to ketone), inert atmosphere conditions, and post-reaction purification via column chromatography. Solvent selection (e.g., THF vs. Et₂O) and reaction time (overnight vs. shorter intervals) significantly impact yield .

Q. How can spectroscopic techniques (NMR, IR) and mass spectrometry be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic peaks include the hydroxyl proton (δ ~2–5 ppm, broad) and aromatic protons from phenoxypyridine (δ ~6.5–8.5 ppm). The pyridine ring protons exhibit distinct splitting patterns.
  • IR : A strong O–H stretch (~3200–3500 cm⁻¹) and C–O vibrations (~1250 cm⁻¹) confirm the alcohol and ether groups.
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass of C₁₈H₁₅NO₂ (theoretical ~289.1103). Cross-validation with computational tools like PubChem’s data ensures accuracy .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Initial screening can include:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Dose-response curves and controls (e.g., DMSO vehicle) are critical for reliability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous bond lengths, angles, and stereochemistry. For example, conflicting NMR assignments (e.g., axial vs. equatorial hydroxyl orientation) can be clarified by SCXRD. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use the Olex2 or SHELX suite for structure solution and validation .

Q. What strategies enable enantioselective synthesis of this compound, and how is chiral purity assessed?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral ligands in Grignard reactions) or enzymatic resolution can achieve enantioselectivity. For assessment:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Optical rotation : Compare specific rotation values with literature.
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects. Reference fluorinated analogs (e.g., (R)-(2-fluorophenyl)(phenyl)methanol) for methodology .

Q. How can computational methods predict the reactivity and stability of this compound in complex reaction environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., oxidation to ketone).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol/water mixtures) to assess solubility and aggregation.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, bioavailability) for drug development pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.